molecular formula C17H15N3O3S B11376716 2-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

2-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B11376716
M. Wt: 341.4 g/mol
InChI Key: UMYVPEDIHFGIRF-UHFFFAOYSA-N
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Description

2-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The process may require temperatures exceeding 180°C, which can be challenging for functionalized molecules .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical properties and potential applications compared to other benzamide derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

2-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C17H15N3O3S/c1-22-12-9-7-11(8-10-12)15-18-17(24-20-15)19-16(21)13-5-3-4-6-14(13)23-2/h3-10H,1-2H3,(H,18,19,20,21)

InChI Key

UMYVPEDIHFGIRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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